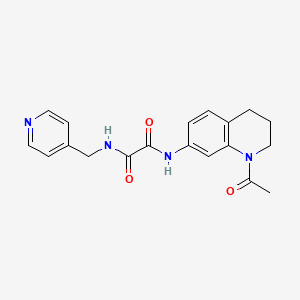

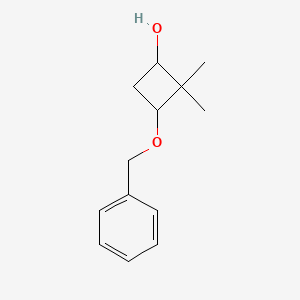

![molecular formula C18H18N2O4S B2839722 N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-88-0](/img/structure/B2839722.png)

N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of quinoline-8-sulfonamide . It has been identified as a potent modulator of the muscle isoform 2 of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism . The compound has been shown to reduce the intracellular pyruvate level in A549 lung cancer cells, impacting cancer cell viability and cell-cycle phase distribution .

Synthesis Analysis

The synthesis of this compound involves the use of molecular docking and molecular dynamics techniques . The compound was synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by X-ray diffraction, nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) . Theoretical calculations on frontier orbitals, molecular electrostatic potential maps, and assignments were also performed .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones, which are related to the compound , is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .科学的研究の応用

Diuretic and Hypertension Remedy

N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide and its derivatives have been studied for their potential use as diuretic agents and in the treatment of hypertension. One such derivative, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, possesses strong diuretic properties, suggesting its application as a new remedy for hypertension (Shishkina et al., 2018).

Synthesis of Heterocyclic Compounds

Research has explored efficient and simple routes for synthesizing various pyrrolo-/indolo[1,2-a]quinolines, including those related to N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide. These methods involve copper(I)-catalyzed formation of ynamide and subsequent silver(I)-assisted intramolecular hydroarylation, highlighting the chemical versatility and applicability of these compounds in synthesizing complex heterocyclic structures (Kiruthika, Nandakumar & Perumal, 2014).

Antibacterial Activity

Derivatives of N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide have been investigated for their antibacterial properties. For instance, various quinoxaline sulfonamides synthesized from 2-(4-methoxyphenyl)-quinoxaline have shown promising antibacterial activities against bacteria such as Staphylococcus spp. and Escherichia coli (Alavi, Mosslemin, Mohebat & Massah, 2017).

Antineoplastic Potential

Novel pyrrolo-quinoline derivatives, structurally related to N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have been synthesized as potential antineoplastic agents. These compounds exhibit cell growth inhibitory properties when tested against various cell lines, especially those derived from solid tumors, indicating their potential in cancer treatment (Ferlin, Gatto, Chiarelotto & Palumbo, 2000).

Electrochemical Applications

Research has also delved into the electrochemical properties of related compounds. For example, pyrrolo-quinoline quinone, a related compound, has been studied for its reversible electrochemical oxidation and reduction using a conductive polypyrrole film-coated electrode, indicating potential applications in electrochemical sensors and devices (Shinohara, Khan, Ikariyama & Aizawa, 1991).

作用機序

将来の方向性

特性

IUPAC Name |

N-(2-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-24-16-5-3-2-4-15(16)19-25(22,23)14-10-12-6-7-17(21)20-9-8-13(11-14)18(12)20/h2-5,10-11,19H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMPIVVKWWQQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

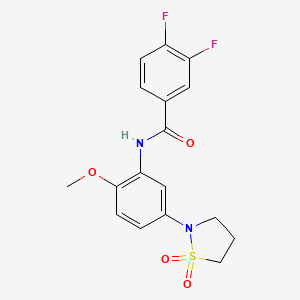

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2839641.png)

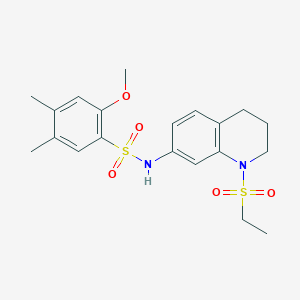

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2839643.png)

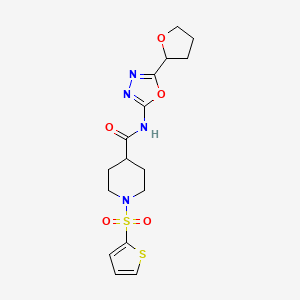

![2-Pyridinamine,5-bromo-n-[(4-bromophenyl)methyl]-](/img/structure/B2839644.png)

![N-(1-Cyanocyclohexyl)-2-imidazo[1,5-a]pyridin-3-ylsulfanylpropanamide](/img/structure/B2839645.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate](/img/structure/B2839649.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2839652.png)